3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-azido-4-hydroxycyclopentane-1-carboxylic acid, mixture of diastereomers, is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azido group, a hydroxy group, and a carboxylic acid group attached to a cyclopentane ring. The presence of multiple functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable leaving group on the cyclopentane ring is replaced by an azido group using sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-azido-4-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in substitution reactions, forming triazoles through click chemistry with alkynes.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products Formed
Oxidation: 3-oxo-4-hydroxycyclopentane-1-carboxylic acid.
Reduction: 3-amino-4-hydroxycyclopentane-1-carboxylic acid.
Substitution: 1,2,3-triazole derivatives.
Scientific Research Applications
3-azido-4-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential precursor for bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-azido-4-hydroxycyclopentane-1-carboxylic acid depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles, which are stable and bioorthogonal. The molecular targets and pathways involved vary based on the specific application and the nature of the products formed.
Comparison with Similar Compounds
Similar Compounds
3-azido-4-hydroxycyclopentane-1-carboxylic acid, single diastereomer: Similar structure but with a single diastereomer.
4-hydroxycyclopentane-1-carboxylic acid: Lacks the azido group, making it less reactive in certain types of reactions.
3-azido-4-methoxycyclopentane-1-carboxylic acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity and applications.
Uniqueness
The presence of both azido and hydroxy groups in 3-azido-4-hydroxycyclopentane-1-carboxylic acid makes it particularly versatile for various chemical transformations. Its ability to participate in click chemistry and other reactions highlights its utility in synthesizing complex molecules and materials.
Properties
CAS No. |
1824211-09-7 |
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Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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